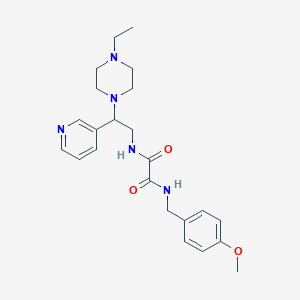

N1-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O3/c1-3-27-11-13-28(14-12-27)21(19-5-4-10-24-16-19)17-26-23(30)22(29)25-15-18-6-8-20(31-2)9-7-18/h4-10,16,21H,3,11-15,17H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEVTZYSYFSWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine moiety, pyridine rings, and an oxalamide linkage. Its molecular formula is , and it has a molecular weight of approximately 366.45 g/mol. The structural diversity contributes to its varied biological activities.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction. |

| Antimicrobial Properties | Demonstrates inhibitory effects against specific bacterial strains, suggesting potential use as an antibiotic. |

| Neuroprotective Effects | Shows promise in neuroprotection, possibly through modulation of neurotransmitter systems. |

| Anti-inflammatory Effects | Reduces inflammatory markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases. |

The mechanisms underlying the biological activity of this compound are multi-faceted:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, suggesting that this compound may also target similar pathways.

- Modulation of Receptors : The piperazine and pyridine moieties might interact with neurotransmitter receptors, influencing neuronal signaling.

- Antioxidant Activity : Potential antioxidant properties could contribute to its neuroprotective effects by reducing oxidative stress.

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

- Study on Antitumor Activity : A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism involved apoptosis through the activation of caspase pathways .

- Neuroprotection Research : Another investigation found that compounds with piperazine rings showed protective effects against neuronal damage in models of oxidative stress, leading to decreased cell death and improved survival rates .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses; however, further studies are needed to establish comprehensive toxicological data.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N1-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide?

- Methodological Answer : The synthesis involves multi-step protocols, typically starting with the preparation of intermediates such as the 4-ethylpiperazine and pyridin-3-yl ethyl moieties. Key steps include:

- Coupling Reactions : Use of carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) to form the oxalamide linkage .

- Functionalization : Introducing the 4-methoxybenzyl group via nucleophilic substitution or reductive amination under anhydrous conditions .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Table 1 : Example Synthesis Protocol

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Intermediate A | 4-ethylpiperazine, pyridine-3-carboxaldehyde, NaBH₃CN, MeOH, 0°C → RT | 78 | 90 |

| Oxalamide Formation | Oxalyl chloride, DCM, 4-methoxybenzylamine, DIPEA, −10°C | 65 | 92 |

| Final Coupling | DCC, HOBt, THF, 12h reflux | 58 | 95 |

Q. How can researchers characterize the compound’s structural integrity and purity?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., δ 3.8 ppm for methoxybenzyl OCH₃; δ 8.1–8.5 ppm for pyridine protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₈H₃₄N₆O₃: 514.27) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., PI3K, MAPK) or proteases using fluorescence-based assays (IC₅₀ determination) .

- Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) due to the piperazine moiety .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like doxorubicin .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

- Methodological Answer :

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce LogP (predicted >3.5) via computational tools like MarvinSketch .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., piperazine N-dealkylation); stabilize via fluorination or steric hindrance .

Table 2 : SAR Study Example

| Derivative | Modification | LogP | Metabolic Half-life (h) |

|---|---|---|---|

| Parent | None | 3.6 | 1.2 |

| Derivative 1 | 4-Fluorobenzyl | 3.8 | 2.5 |

| Derivative 2 | Piperazine N-oxide | 2.9 | 4.1 |

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Validation : Re-test conflicting results under standardized conditions (e.g., ATP concentration in kinase assays) .

- Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., KinomeScan) to identify non-specific binding .

- Structural Analog Comparison : Compare with analogs like N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide to isolate substituent effects .

Q. How can molecular docking and dynamics simulations predict target interactions?

- Methodological Answer :

- Target Selection : Prioritize receptors with structural homology (e.g., 5-HT₂A for piperazine-containing compounds) .

- Docking Workflow :

Prepare ligand (AMBER force field) and receptor (PDB: 6WGT).

Perform blind docking (AutoDock Vina) to identify binding pockets.

Validate with MD simulations (GROMACS) to assess stability (RMSD <2 Å over 50 ns) .

- Key Interactions : Hydrogen bonds with Asp155 (5-HT₂A) and π-π stacking with pyridine .

Q. What analytical methods quantify the compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a triple quadrupole system (MRM mode) with deuterated internal standards .

- Sample Preparation : Plasma protein precipitation (acetonitrile) followed by SPE (C18 cartridges) .

Table 3 : LC-MS/MS Parameters

| Parameter | Value |

|---|---|

| Column | Kinetex C18 (2.6 µm, 100 Å) |

| Mobile Phase | 0.1% Formic acid in H₂O:MeOH (30:70) |

| LOD/LOQ | 0.1 ng/mL / 0.3 ng/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.